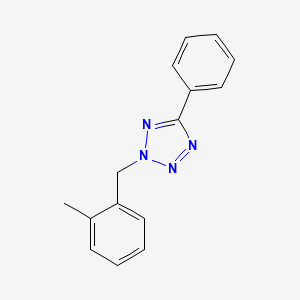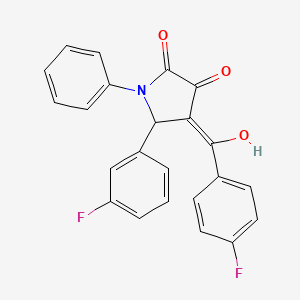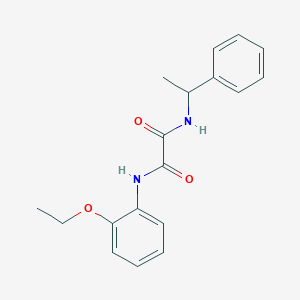
2-(2-methylbenzyl)-5-phenyl-2H-tetrazole
Vue d'ensemble
Description
2-(2-methylbenzyl)-5-phenyl-2H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is a derivative of tetrazole, which is a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom.
Mécanisme D'action
The mechanism of action of 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, such as ion channels, enzymes, and receptors. For example, it has been reported to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also inhibits the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-methylbenzyl)-5-phenyl-2H-tetrazole has been shown to have various biochemical and physiological effects. For example, it has been reported to reduce the production of proinflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also increases the levels of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which protect cells from oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole in lab experiments include its high potency, low toxicity, and diverse pharmacological activities. It is also relatively easy to synthesize and modify, which makes it a versatile compound for drug discovery and development. However, there are also some limitations associated with its use, such as its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole. One area of interest is the development of more potent and selective derivatives of this compound for the treatment of various diseases. Another direction is the investigation of its mechanism of action and molecular targets, which could lead to the discovery of new therapeutic targets. Additionally, the use of 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole as a photosensitizer in photodynamic therapy is a promising area of research that could lead to the development of new cancer treatments.
Applications De Recherche Scientifique
2-(2-methylbenzyl)-5-phenyl-2H-tetrazole has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It also has potential applications in the treatment of Alzheimer's disease, cancer, and diabetes. In addition, this compound has been investigated for its use as a photosensitizer in photodynamic therapy, which is a promising cancer treatment that involves the use of light-activated compounds to destroy cancer cells.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-12-7-5-6-10-14(12)11-19-17-15(16-18-19)13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIJCOMAHIFOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methylphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5399113.png)


![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![allyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399131.png)
![3-(5-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5399139.png)
![ethyl 1-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5399145.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5399150.png)
![N-phenyl-4-[(pyridin-3-ylamino)sulfonyl]benzamide](/img/structure/B5399165.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine](/img/structure/B5399175.png)
![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)
